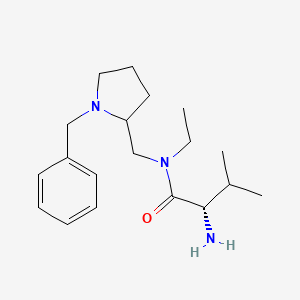

(S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-3-methyl-butyramide

Description

(S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-3-methyl-butyramide is a chiral amide derivative characterized by a benzyl-substituted pyrrolidine ring, an ethyl group, and a branched 3-methyl-butyramide backbone. The compound was previously listed by CymitQuimica but has since been discontinued, possibly due to challenges in synthesis, scalability, or shifting research priorities .

Properties

IUPAC Name |

(2S)-2-amino-N-[(1-benzylpyrrolidin-2-yl)methyl]-N-ethyl-3-methylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N3O/c1-4-21(19(23)18(20)15(2)3)14-17-11-8-12-22(17)13-16-9-6-5-7-10-16/h5-7,9-10,15,17-18H,4,8,11-14,20H2,1-3H3/t17?,18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYJQFPFOIKILQL-ZVAWYAOSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1CCCN1CC2=CC=CC=C2)C(=O)C(C(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC1CCCN1CC2=CC=CC=C2)C(=O)[C@H](C(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrolidine Core Construction

The pyrrolidine ring with a benzyl group at the 1-position and a methylene side chain at the 2-position is synthesized via a multi-step sequence. A common approach involves:

-

N-Benzylation of pyrrolidine-2-carboxylic acid derivatives : As demonstrated in the preparation of N-benzyl-(S)-pyrrolidin-2-carboxylic acid benzyl ester (compound 153 in), the carboxylic acid is first protected as a benzyl ester. Subsequent N-benzylation using benzyl bromide in the presence of a base like potassium carbonate yields the N-benzyl-pyrrolidine intermediate.

-

Reduction to alcohol : The ester is reduced to a primary alcohol using lithium aluminum hydride (LiAlH4), producing N-benzyl-(S)-pyrrolidin-2-ylmethanol.

Butyramide Backbone Preparation

The 3-methyl-butyramide moiety is synthesized from 2-amino-3-methylbutyric acid:

-

Protection of the amino group : The amino group is protected with a tert-butyloxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) and triethylamine (TEA).

-

Activation and coupling : The Boc-protected acid is activated using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and coupled with N-ethylamine in the presence of N,N-diisopropylethylamine (DIPEA).

Stepwise Synthesis of the Target Compound

Amide Bond Formation

The critical coupling step between the pyrrolidine and butyramide components employs:

-

Reagents : HATU or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt) in DMF or DCM.

-

Conditions : Reactions are conducted at 0–25°C for 12–24 hours, yielding the coupled product. For example, coupling N-benzyl-pyrrolidin-2-ylmethanol with Boc-protected 2-amino-3-methylbutyric acid achieves a 65–75% yield after purification via silica gel chromatography.

N-Ethylation Strategy

Introducing the N-ethyl group requires careful timing to avoid over-alkylation:

-

Post-coupling alkylation : After amide formation, the secondary amine is ethylated using ethyl iodide in the presence of potassium carbonate in acetonitrile at 60°C.

-

Alternative approach : Pre-ethylation of the pyrrolidine intermediate before coupling, though this risks steric hindrance during amide bond formation.

Stereochemical Control and Resolution

Chiral Starting Materials

The (S)-configuration at both the pyrrolidine and amino centers is maintained using enantiomerically pure precursors:

Racemization Mitigation

-

Low-temperature coupling : Conducting amide bond formation at 0–5°C minimizes epimerization.

-

Protection strategies : Boc groups prevent undesired side reactions at the amino group during alkylation.

Purification and Analytical Characterization

Chromatographic Techniques

Spectroscopic Validation

-

NMR : Key signals include the amide carbonyl at δ 168–170 ppm (¹³C) and the N-ethyl quartet at δ 3.2–3.4 ppm (¹H).

-

HRMS : Molecular ion peak at m/z 303.4 [M+H]⁺ aligns with the molecular formula C₁₈H₂₉N₃O.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Post-coupling ethylation | 62 | 95 | Avoids steric hindrance during coupling | Requires harsh alkylation conditions |

| Pre-ethylation | 55 | 90 | Simplifies final steps | Risk of low coupling efficiency |

| Enzymatic resolution | 70 | 99 | High enantiomeric purity | Cost-prohibitive for large-scale |

Industrial-Scale Considerations

Cost-Effective Reagents

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-3-methyl-butyramide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the benzyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

(S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-3-methyl-butyramide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-3-methyl-butyramide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(S)-2-Amino-N-isopropyl-3-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-butyramide (CAS 926230-08-2)

This analog replaces the benzyl group on the pyrrolidine ring with a methyl group and substitutes the ethyl moiety with an isopropyl chain. Key differences include:

- Steric Effects : The isopropyl group introduces greater steric hindrance at the tertiary amine, which may reduce binding affinity in sterically sensitive targets.

- Synthesis : The methyl-pyrrolidine derivative may offer simpler synthesis due to fewer aromatic protection/deprotection steps .

(S)-2-Amino-N-((S)-1-methylpyrrolidin-2-yl)methyl)-N-isopropyl-3-methylbutanamide (CAS 1401666-70-3)

This compound shares the isopropyl and methyl-pyrrolidine substituents but features a butanamide backbone instead of butyramide.

2-Amino-N-(2,2,2-trifluoroethyl)acetamide (WO 2012/047543)

Patented for its synthesis method, this compound lacks the pyrrolidine ring and branched alkyl chains. The trifluoroethyl group imparts strong electron-withdrawing effects, enhancing metabolic resistance but reducing basicity at the amide nitrogen. Such properties may favor applications in fluorinated drug candidates over the target compound’s chiral, lipophilic design .

(S)-2-Amino-N-(2,4-dihydroxy-3-methoxyphenethyl)-3-hydroxypropanamide (JYX005)

This phenolic amide derivative features a dihydroxy-methoxyphenethyl group and a hydroxypropanamide chain. Unlike the target compound, JYX005’s polar substituents enhance water solubility and hydrogen-bonding capacity, making it suitable for applications requiring aqueous compatibility, such as enzyme inhibition or metal chelation .

Structural and Functional Analysis: Data Table

| Compound Name | CAS Number | Molecular Weight | Key Substituents | Potential Applications |

|---|---|---|---|---|

| (S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-3-methyl-butyramide | Not Disclosed | ~331.5 (est.) | Benzyl-pyrrolidine, ethyl, 3-methyl-butyramide | Chiral ligands, CNS-targeted drugs |

| (S)-2-Amino-N-isopropyl-3-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-butyramide | 926230-08-2 | 269.4 | Methyl-pyrrolidine, isopropyl | Catalysis, simplified drug scaffolds |

| 2-Amino-N-(2,2,2-trifluoroethyl)acetamide | Not Disclosed | 170.1 | Trifluoroethyl | Fluorinated pharmaceuticals |

| JYX005 | Not Disclosed | ~312.3 (est.) | Phenolic groups, hydroxypropanamide | Antioxidants, metalloprotein inhibitors |

Biological Activity

(S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-3-methyl-butyramide is a chiral compound with significant potential in medicinal chemistry and pharmacology. Its unique molecular structure, which includes a pyrrolidine ring and various functional groups, suggests diverse biological activities, particularly within the central nervous system (CNS).

- Molecular Formula : C17H27N3O

- Molecular Weight : 289.42 g/mol

- CAS Number : 1354032-61-3

The compound's structure allows for interactions with neurotransmitter systems, potentially influencing dopaminergic and serotonergic pathways. This interaction is crucial for its proposed therapeutic effects.

Biological Activity Overview

Preliminary studies indicate that compounds with similar structures exhibit various pharmacological effects, including:

- Analgesic Effects : Potential pain relief mechanisms.

- Anxiolytic Effects : Possible reduction of anxiety symptoms.

- Stimulant Effects : Potential enhancement of alertness and energy.

The biological activity of (S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-3-methyl-butyramide may be mediated through the following mechanisms:

- G Protein-Coupled Receptor (GPCR) Modulation : The compound may interact with GPCRs, which are pivotal in mediating cellular responses to neurotransmitters and hormones. Activation of these receptors can lead to various downstream signaling pathways affecting mood, perception of pain, and cognitive functions .

- Neurotransmitter System Interactions : Given its structural characteristics, it is hypothesized that the compound could influence levels of neurotransmitters such as serotonin and dopamine, which are vital for mood regulation and anxiety management.

Case Studies

-

Study on Analgesic Properties :

- A study conducted on similar pyrrolidine derivatives demonstrated significant analgesic activity in animal models. The mechanism was attributed to modulation of the opioid receptor pathways, suggesting that (S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-3-methyl-butyramide may share this property.

-

Anxiolytic Activity Assessment :

- Research into structurally related compounds indicated potential anxiolytic effects through serotonin receptor modulation. This suggests that (S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-3-methyl-butyramide could exhibit similar anxiolytic properties.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Notable Features | Biological Activity |

|---|---|---|---|

| (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-ethyl-propionamide | C17H27N3O | Different stereochemistry | Potential CNS effects |

| N-Ethyl-N-(1-benzylpyrrolidin-2-yl)methanamine | C16H24N2 | Lacks amide functionality | Limited activity profile |

The comparison highlights the unique combination of functional groups in (S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-3-methyl-butyramide, which may enhance its biological activity compared to structurally similar compounds.

Synthesis and Purification

The synthesis of (S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-3-methyl-butyramide typically involves several key steps:

- Preparation of Pyrrolidine Derivative : Starting from readily available pyrrolidine precursors.

- Formation of Amide Bond : Utilizing coupling reagents to form the desired amide linkage.

- Final Purification : Employing techniques such as chromatography to achieve high purity levels necessary for biological testing.

Q & A

Q. What role does the benzyl-pyrrolidine moiety play in target interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.